Ethyl 3-oxotetradecanoate is an ester compound that plays a significant role in various chemical and biological processes. It is classified under the category of fatty acid derivatives, specifically as a keto ester. This compound is notable for its potential applications in organic synthesis and as an intermediate in metabolic pathways.
Ethyl 3-oxotetradecanoate can be synthesized through several methods, including acylation reactions involving acid chlorides and oxo fatty acids. It is derived from tetradecanoic acid, which is a saturated fatty acid commonly found in various natural sources.
The synthesis typically requires controlled temperature and pH conditions to ensure optimal reaction rates and product yields. The use of solvents such as ether or benzene may be involved, along with catalysts like sodium borohydride for reduction steps in subsequent reactions.
Ethyl 3-oxotetradecanoate undergoes various chemical reactions typical of keto esters:
The reactions are often facilitated by using various reagents such as potassium permanganate for oxidation and sodium borohydride for reduction, with careful monitoring of reaction conditions to maximize yield and purity.
The mechanism of action for ethyl 3-oxotetradecanoate primarily involves its role as an intermediate in fatty acid metabolism. It participates in enzymatic reactions catalyzed by specific enzymes that facilitate its conversion into other biologically relevant compounds.
Ethyl 3-oxotetradecanoate has diverse applications across several fields:
Ethyl 3-oxotetradecanoate (C₁₆H₃₀O₃, MW 270.41 g/mol) is synthesized primarily via Claisen condensation and Dieckmann cyclization. In the classical Claisen approach, ethyl acetate undergoes base-catalyzed condensation to yield ethyl acetoacetate (ethyl 3-oxobutanoate), with longer-chain analogs like ethyl 3-oxotetradecanoate accessible by employing ethyl laurate or similar esters as nucleophiles. This method typically requires stoichiometric bases like sodium ethoxide and affords moderate yields (60–75%) [1]. Alternatively, intramolecular Dieckmann condensation of diethyl hexadecanedioate yields cyclopentanone derivatives, though linear β-keto esters necessitate additional decarboxylation steps [1].
A less common but efficient route involves the haloform reaction of 1,1,1-trichloro-4-ethoxy-3-buten-2-one. Treatment with ethanol/potassium carbonate induces dehydrochlorination and hydrolysis, producing ethyl 3,3-diethoxypropanoate, which can be hydrolyzed and elongated to the target compound. This method achieves higher yields (87–92%) under mild conditions [10].
Table 1: Conventional Synthesis Methods Comparison
Method | Reagents/Conditions | Yield (%) | Key Limitations |
---|---|---|---|
Claisen Condensation | Ethyl laurate, NaOEt, EtOH, reflux | 60–75 | Byproduct formation, moderate yield |
Dieckmann Condensation | Diethyl ester, Na, trace ROH, Δ | 50–65 | Limited to cyclic products |
Haloform Reaction | Trichloro ketone, EtOH, K₂CO₃, RT | 87–92 | Multi-step purification |
Asymmetric hydrogenation of ethyl 3-oxotetradecanoate enables enantioselective synthesis of chiral 3-hydroxytetradecanoates, key intermediates in lipid A and antibacterial agents. Ru(II)-BINAP complexes facilitate this transformation under high-pressure H₂ (1,480 psig), achieving excellent enantiomeric excess (ee >95%) but requiring specialized equipment [3]. Rhodium-Segphos systems offer superior efficiency under milder conditions (50–100 psig), leveraging non-coordinating anions like SbF₆⁻ to enhance catalyst activity. These systems achieve ee values of 98–99% in solvent mixtures (e.g., MeOAc/DMF), minimizing side reactions like aldehyde over-reduction [5] [8].
Recent innovations include additive-enhanced catalysis. Brønsted acids (e.g., 4-chlorobenzenesulfonic acid) accelerate iminium formation in reductive amination cascades, while coordinating solvents optimize chiral induction. For ethyl 3-oxotetradecanoate, this approach suppresses racemization and improves functional group tolerance (e.g., –OH, –CN) [8].
Table 2: Asymmetric Hydrogenation Catalysts
Catalyst System | Conditions | ee (%) | Product Application |
---|---|---|---|
Ru(II)-(S)-BINAP | 1480 psig H₂, RT | >95 | Lipid A analogs |
Rh-(R)-Segphos/SbF₆ | 50 psig H₂, MeOAc/DMF, TsOH | 98 | Chiral synthons |
Ir-(S)-Phephos | 100 psig H₂, H₂O/THF | 90 | β-Hydroxy acids |
Biocatalysis offers sustainable routes to chiral derivatives of ethyl 3-oxotetradecanoate. Carbonyl reductases from Candida magnoliae and Yarrowia lipolytica selectively reduce the C3 ketone to (S)- or (R)-alcohols with >99% ee. Y. lipolytica carbonyl reductase (YlCR2) utilizes sorbitol or mannitol as co-substrates for in situ NADPH regeneration, enabling substrate concentrations up to 3,000 mM and product yields of 90% [6] [7]. Recombinant E. coli co-expressing glucose dehydrogenase (GDH) further enhances cofactor recycling, achieving 98% conversion at 50 g/L substrate loads [6].
Transaminase cascades provide access to β-amino acid derivatives. For example, esterase-mediated hydrolysis of ethyl 3-oxotetradecanoate generates the β-keto acid, which undergoes transamination with (S)-α-methylbenzylamine. A second transaminase recycles the acetophenone byproduct back to the amine donor, minimizing waste. This cascade achieves 98% conversion in preparative-scale synthesis of drug intermediates [9].
Table 3: Biocatalytic Systems Performance
Biocatalyst | Cofactor Regeneration | Substrate (g/L) | ee (%) | Yield (%) |
---|---|---|---|---|
Y. lipolytica YlCR2 | Sorbitol → Fructose | 300 | >99 | 90 |
E. coli (GDH + C. magnoliae reductase) | Glucose → Gluconolactone | 50 | 99.9 | 98 |
Pseudomonas stutzeri esterase/transaminase | (S)-α-MBA recycling | 200 | >99 | 98 |
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 135333-27-6
CAS No.: 1246815-51-9